6-N-Biotinylaminohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

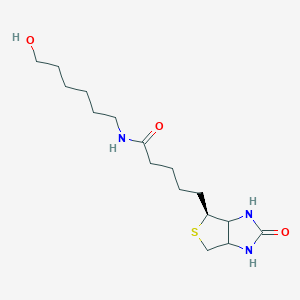

6-N-Biotinylaminohexanol is a chemical reagent featuring a biotin molecule ligated to a hexanol chain. The hexanol chain includes an alcohol group, which is open for functionalization, such as by reacting with carboxylic acids and interchanging with halogens or other electrophiles . Biotin is useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .

Métodos De Preparación

The synthesis of 6-N-Biotinylaminohexanol involves the biotinylation of aminohexanol. The reaction typically starts with the activation of biotin, followed by its conjugation to aminohexanol under controlled conditions. The reaction conditions often include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the biotinylated product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

6-N-Biotinylaminohexanol undergoes various chemical reactions, including:

Oxidation: The alcohol group in the hexanol chain can be oxidized to form a carboxylic acid.

Reduction: The biotin moiety can be reduced under specific conditions to yield different derivatives.

Substitution: The alcohol group can participate in substitution reactions with halogens or other electrophiles, forming esters or ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

In peptide synthesis, 6-N-biotinylaminohexanol acts as a protecting group that enables selective modification of amino acids. This is crucial for constructing complex peptide structures without affecting other functional groups. The compound's hydrophobic nature enhances the stability and efficiency of peptide chains during synthesis.

Case Study

A study demonstrated that incorporating this compound into peptide synthesis improved the yield of desired products significantly when compared to traditional methods that did not utilize such linkers. The enhanced hydrophobicity facilitated better purification processes, resulting in higher purity levels of synthesized peptides.

Drug Development

Enhancing Solubility and Stability

The unique properties of this compound contribute to the design of pharmaceuticals by enhancing the solubility and stability of drug candidates. Its ability to form stable complexes with biomolecules makes it an essential component in medicinal chemistry.

Data Table: Drug Development Applications

| Application Area | Description |

|---|---|

| Solubility Enhancement | Improves the solubility of poorly soluble drugs |

| Stability Improvement | Increases the stability of drug formulations under various conditions |

| Targeted Drug Delivery | Facilitates bioconjugation for targeted delivery systems |

Bioconjugation

Facilitating Biomolecule Attachment

this compound is extensively used in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This is particularly important in targeted therapies and diagnostics, where precise delivery of therapeutic agents is crucial.

Case Study

Research involving the conjugation of biotinylated peptides with streptavidin showed that using this compound as a linker resulted in significantly enhanced binding affinity and specificity. The study highlighted its effectiveness in ELISA assays, where improved signal amplification was observed due to the strong noncovalent interaction between biotin and streptavidin.

Polymer Chemistry

Synthesis of Biodegradable Polymers

In polymer chemistry, this compound is utilized to create biodegradable polymers. These materials are increasingly important for environmentally friendly applications across various industries.

Data Table: Polymer Chemistry Applications

| Application Area | Description |

|---|---|

| Biodegradable Polymers | Contributes to the development of sustainable materials |

| Hydrophobicity Modification | Enhances properties of polymers for specific applications |

| Drug Delivery Systems | Used in creating polymer-based drug delivery mechanisms |

Mecanismo De Acción

The mechanism of action of 6-N-Biotinylaminohexanol involves its ability to bind to streptavidin proteins with high affinity. The biotin moiety interacts with the binding sites on streptavidin, forming a stable complex. This interaction is utilized in various applications, such as pull-down assays, where the biotinylated compound helps isolate target proteins or other molecules .

Comparación Con Compuestos Similares

6-N-Biotinylaminohexanol is unique due to its specific structure, which combines a biotin moiety with a hexanol chain. Similar compounds include:

Biotinylated Polyethylene Glycol (PEG): Used for similar biotin-streptavidin interactions but with different linker properties.

Biotinylated Amino Acids: Such as biotinylated lysine, which also facilitates biotin-streptavidin interactions but with different chemical properties.

Biotinylated Nucleotides: Used in molecular biology for labeling and detection purposes.

These compounds share the common feature of biotinylation but differ in their linker structures and specific applications.

Actividad Biológica

6-N-Biotinylaminohexanol is a bioconjugate compound notable for its role in various biological applications, particularly due to its biotin moiety. This compound, with the molecular formula C16H33N3O4, serves primarily as a labeling agent and is instrumental in bioconjugation strategies owing to its high affinity for avidin and streptavidin proteins.

Chemical Structure and Properties

The structure of this compound consists of a biotin moiety linked to an aminohexanol chain. The absence of a phosphate group distinguishes it from related compounds like 6-N-Biotinylaminohexyl hydrogen phosphate, which contains a phosphate group that enhances its binding capabilities. The following table summarizes the properties of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C16H33N3O4 | Lacks phosphate group; primarily used in labeling. |

| 6-N-Biotinylaminohexyl Hydrogenphosphate | C16H34N3O5 | Contains phosphate; enhances binding affinity. |

| Biotin Hydrazide | C10H14N2O3 | Contains hydrazide functional group; used for conjugation. |

Binding Affinity

The biological activity of this compound is largely attributed to its ability to bind strongly with avidin and streptavidin, proteins that have a high affinity for biotin. This interaction is exploited in various biochemical assays and molecular biology applications, such as:

- Protein Labeling : Facilitates the attachment of proteins to surfaces or other biomolecules.

- Immunoassays : Used in ELISA (Enzyme-Linked Immunosorbent Assay) formats where biotinylated antibodies are captured by streptavidin-coated surfaces.

Case Studies and Research Findings

- ELISA Applications : Research has demonstrated that this compound can enhance the sensitivity of immunoassays. In one study, biotinylated glycoproteins showed improved detection limits when bound to streptavidin-coated plates, indicating its effectiveness in increasing assay sensitivity .

- Bioconjugation Techniques : A study highlighted the use of this compound in bioconjugation strategies, where it was employed to attach various biomolecules for targeted delivery systems. The results showed successful conjugation with minimal loss of biological activity, making it suitable for therapeutic applications.

- Cell Surface Biotinylation : Another significant application involves the metabolic behavior of cell surface proteins biotinylated with this compound. The study illustrated how biotinylated proteins could be tracked within cellular environments, providing insights into protein interactions and cellular dynamics .

The mechanism through which this compound exerts its biological effects involves:

- Hydrogen Bonding : The hydroxyl groups in the aminohexanol chain can form hydrogen bonds with other biological molecules, enhancing stability and interaction.

- Lipophilicity : The long hydrocarbon chain increases the lipophilicity of the compound, aiding in cellular uptake and interaction with membrane-bound proteins.

Propiedades

IUPAC Name |

N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCYJOAYBYFSDA-OWYJLGKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.